molecular formula C13H26O5Si B13974438 Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate CAS No. 112904-68-4

Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate

Cat. No.: B13974438
CAS No.: 112904-68-4
M. Wt: 290.43 g/mol
InChI Key: FWFWHMYZKRZNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is a chemical compound with the molecular formula C13H26O5Si. It is known for its use in organic synthesis, particularly as a protecting group for hydroxyl functionalities. The compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate can be synthesized through the reaction of 3-hydroxyglutaric acid dimethyl ester with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like methylene chloride at room temperature . The process involves the protection of the hydroxyl group by the tert-butyl(dimethyl)silyl group, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and deprotected hydroxyl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The deprotection process involves nucleophilic attack by fluoride ions or other reagents, leading to the cleavage of the silyl ether bond and regeneration of the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-(trimethylsilyl)oxy)pentanedioate
  • Dimethyl 3-(triisopropylsilyl)oxy)pentanedioate
  • Dimethyl 3-(tert-butyldiphenylsilyl)oxy)pentanedioate

Uniqueness

Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides greater hydrolytic stability compared to trimethylsilyl groups, while being less sterically hindered than triisopropylsilyl or tert-butyldiphenylsilyl groups. This makes it an ideal protecting group for hydroxyl functionalities in various synthetic applications .

Properties

IUPAC Name

dimethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5Si/c1-13(2,3)19(6,7)18-10(8-11(14)16-4)9-12(15)17-5/h10H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFWHMYZKRZNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340002
Record name Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112904-68-4
Record name Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.